1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide
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Overview
Description
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is a complex organic compound featuring a thiazole ring substituted with a trifluoromethoxyphenyl group and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of the thiazole ring with a trifluoromethoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Piperidinecarboxamide Moiety: The final step involves the acylation of piperidine with the thiazole derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group may enhance binding affinity and specificity, while the thiazole and piperidinecarboxamide moieties contribute to the overall bioactivity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)-4-piperidinecarboxamide: shares structural similarities with other thiazole-based compounds and piperidine derivatives.
This compound: can be compared to compounds like This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxyphenyl group enhances lipophilicity and metabolic stability, while the thiazole and piperidinecarboxamide moieties contribute to its bioactivity and binding affinity.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18F3N3O3S |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18F3N3O3S/c1-10-14(17(26)24-8-6-11(7-9-24)15(22)25)28-16(23-10)12-2-4-13(5-3-12)27-18(19,20)21/h2-5,11H,6-9H2,1H3,(H2,22,25) |
InChI Key |
GELQYEKGZMTLCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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